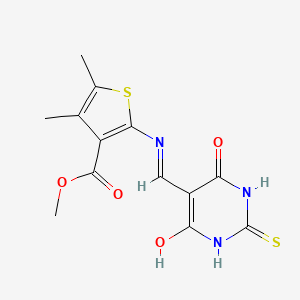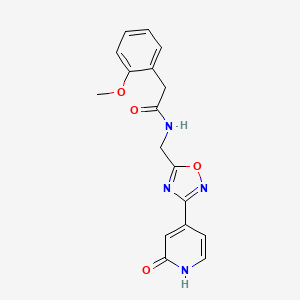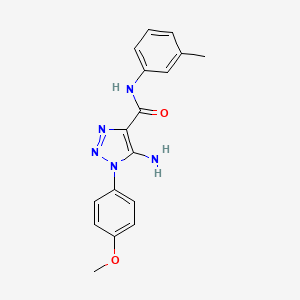![molecular formula C22H16N2O B2962495 4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol CAS No. 477846-97-2](/img/structure/B2962495.png)
4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)benzenol is an aromatic organic compound that features a biphenyl group linked to a pyrimidine ring and a phenol group. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)benzenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-1,1’-biphenyl with a pyrimidine derivative under basic conditions to form the biphenyl-pyrimidine intermediate. This intermediate is then subjected to further reactions to introduce the phenol group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the dealkylation of alkyl-biphenyl derivatives and subsequent nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)benzenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The biphenyl and pyrimidine rings can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced biphenyl and pyrimidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)benzenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)benzenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the biphenyl and pyrimidine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4,4’-Biphenol: An aromatic compound with two hydroxyl groups on the biphenyl structure.
4-(4-Pyrimidinyl)phenol: A compound with a pyrimidine ring attached to a phenol group.
4-(4-Biphenyl)phenol: A compound with a biphenyl group attached to a phenol group.
Uniqueness
4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)benzenol is unique due to the combination of biphenyl, pyrimidine, and phenol groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
4-[4-(4-phenylphenyl)pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-20-12-10-19(11-13-20)22-23-15-14-21(24-22)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUTVWQDLQESEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B2962412.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2962413.png)

![1-(3,4-dimethylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2962415.png)
![6-Cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2962416.png)
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2962419.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2962421.png)
![10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2962423.png)
![N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2962425.png)
![8-Chloro-6-(trifluoromethyl)-3-[2-(trifluoromethyl)phenoxymethyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2962427.png)




